molecular formula C14H13NO B2538376 1-(2-Aminophenyl)-2-phenylethanone CAS No. 835-38-1

1-(2-Aminophenyl)-2-phenylethanone

Cat. No. B2538376
CAS RN: 835-38-1
M. Wt: 211.264
InChI Key: SHCZEDMZASVGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Aminophenyl)-2-phenylethanone, such as 1-(2-Aminophenyl)pyrrole, involves reactions with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 1-(2-Aminophenyl)-2-phenylethanone include the oxidation of amines, which is a priority research topic in organic synthesis . Another reaction involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .

Scientific Research Applications

Synthesis and Characterization

  • Salt and Co-crystal Formation : The compound 1-(2-Aminophenyl)-2-phenylethanone has been utilized in the formation of crystalline adducts with various acidic compounds. These architectures involve extensive classical hydrogen bonds and other noncovalent interactions, contributing to the binary organic acid–base adducts formation (Jin et al., 2011).

  • Reaction Pathways and Efficiency : The compound serves as a crucial element in the synthesis of thiazolidinones via a one-pot three-component reaction. This method is notable for its excellent chemoselectivity and efficiency, showcasing the compound's role in creating complex chemical structures (Chate et al., 2016).

  • Molecular Structure Studies : The compound's crystal structure has been thoroughly studied, providing insights into its molecular geometry and interaction patterns. This research is pivotal for understanding the compound's potential applications in various fields, including material science and pharmaceuticals (Ustabaş et al., 2017).

  • Synthesis of Biologically Active Compounds : It has been involved in synthesizing compounds with bioactivity, such as adenosine deaminase inhibitors. These studies highlight the potential therapeutic applications of derivatives of 1-(2-Aminophenyl)-2-phenylethanone (Gasparyan et al., 2015).

Industrial and Practical Applications

  • Supercritical CO2 Reaction Medium : The compound has been studied for its role in the selective hydrogenation of acetophenone using supercritical CO2. This research is significant for its implications in the pharmaceutical industry and food additive production (More & Yadav, 2018).

  • High-Tg, Transparent Polyimides : Phosphinated diamines related to the compound have been synthesized for use in creating high-Tg, transparent polyimides, crucial in material science for their high thermal stability and transparency (Chang et al., 2012).

properties

IUPAC Name

1-(2-aminophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZEDMZASVGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-2-phenylethanone

Synthesis routes and methods I

Procedure details

A solution of 2-aminobenzonitrile (4.25 g, 36 mmol) in anhydrous diethyl ether (40 ml) at 0° C. is treated under argon with benzylmagnesium chloride (2M in tetrahydrofuran; 50 ml; 100 mmol). The reaction medium is maintained under agitation for 1 hour at ambient temperature, then hydrolyzed at 0° C. by adding hydrochloric acid at 10%, agitated for 1 hour, and neutralized with soda. The resulting mixture is extracted with ethyl acetate. The combined extracts are washed with water and with a saturated solution of sodium chloride, then dried over magnesium sulphate and concentrated to produce 3.5 g of the desired product, in the form of a white solid (m.p.: 100–101° C.).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzonitrile (4.25 g, 36 mmol) in anhydrous diethyl ether (40 ml) at 0° C. is treated under argon with benzylmagnesium chloride (2M in tetrahydrofuran; 50 ml; 100 mmol). The reaction medium is maintained under agitation for 1 hour at ambient temperature, then hydrolyzed at 0° C. by adding hydrochloric acid at 10%, agitated for 1 hour, and neutralized with sodium hydroxide. The resulting mixture is extracted with ethyl acetate. The combined extracts are washed with water and with a saturated solution of sodium chloride, then dried over magnesium sulphate and concentrated to produce 3.5 g of the desired product, in the form of a white solid (m.p.: 100–101° C.).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.